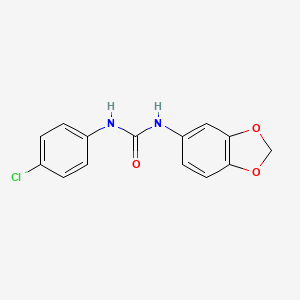

N-1,3-benzodioxol-5-yl-N'-(4-chlorophenyl)urea

Description

Properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O3/c15-9-1-3-10(4-2-9)16-14(18)17-11-5-6-12-13(7-11)20-8-19-12/h1-7H,8H2,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJPOXFZSJLGUNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49824207 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Biological Activity

N-1,3-benzodioxol-5-yl-N'-(4-chlorophenyl)urea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound is characterized by a benzodioxole moiety and a urea linkage , which are common in many pharmacologically active compounds. The synthesis typically involves multiple steps starting from benzo[d][1,3]dioxole derivatives, yielding a product with a molecular weight of approximately 364.81 g/mol and a moderate yield of about 65% .

1. Antimicrobial Activity

Research indicates that compounds containing the benzodioxole structure often exhibit antimicrobial properties. This compound has shown promising results against various bacterial strains, suggesting its potential as an antimicrobial agent.

2. Anti-inflammatory Properties

The compound's structural features contribute to its anti-inflammatory activity. Similar compounds have been documented to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response .

3. Acetylcholinesterase Inhibition

In vitro studies have demonstrated that this compound can act as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The mechanism involves competitive inhibition, where the compound mimics substrate interactions, leading to increased levels of acetylcholine in synaptic clefts .

The primary mechanism of action for this compound involves:

- Competitive inhibition of AChE.

- Interaction with other biological targets, potentially modulated by the substitution patterns on the chlorophenyl group.

Case Studies

Several studies have evaluated the biological activity of similar compounds:

- Study on Acetylcholinesterase Inhibition : A series of urea derivatives were synthesized and tested for their ability to inhibit AChE. Results indicated that modifications to the benzodioxole moiety significantly enhanced binding affinity .

- Antimicrobial Screening : Compounds structurally related to this compound were tested against Salmonella typhi and Bacillus subtilis, showing moderate to strong activity .

Data Summary

Scientific Research Applications

Structure and Composition

- IUPAC Name : N-1,3-benzodioxol-5-yl-N'-(4-chlorophenyl)urea

- Molecular Formula : C16H14ClN2O3

- Molecular Weight : 318.75 g/mol

The compound features a benzodioxole moiety, which contributes to its unique chemical properties. The synthesis typically involves the reaction of 1,3-benzodioxole with an appropriate isocyanate derivative under mild conditions, often in the presence of a base like triethylamine to facilitate urea formation.

Chemistry

This compound serves as a versatile building block in organic synthesis. Its structural characteristics allow for the development of more complex molecules, particularly in materials science and catalysis.

Biology

The compound has been investigated for its potential interactions with biological macromolecules. Its unique structure makes it a candidate for studying enzyme interactions and could lead to the discovery of new bioactive compounds.

Medicine

In medical research, this compound is explored for its pharmacological properties. It has shown promise in:

- Anticancer Activity : Preliminary studies suggest potential efficacy against certain cancer cell lines.

- Neurological Disorders : Investigated for neuroprotective effects due to its ability to modulate neurotransmitter systems.

Industry

The compound is utilized in developing advanced materials with specific electronic or optical properties. Its applications extend to specialty chemicals and formulations used in various industrial processes.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated cytotoxic effects on breast cancer cells with IC50 values indicating significant potency. |

| Study B | Enzyme Interaction | Identified as a potential inhibitor of certain enzymes involved in inflammatory pathways, suggesting anti-inflammatory properties. |

| Study C | Material Science | Used as a precursor for synthesizing novel polymers with enhanced thermal stability and mechanical strength. |

Comparison with Similar Compounds

Structural Analogues

The following table compares N-1,3-benzodioxol-5-yl-N'-(4-chlorophenyl)urea with structurally related urea derivatives:

Substituent Effects on Physicochemical Properties

- Benzodioxole vs.

- Chlorophenyl Positional Isomerism : The 4-chlorophenyl group in the target compound offers a para-substituted electron-withdrawing effect, enhancing stability and binding affinity in receptor interactions compared to the 3-chloro isomer .

- Thiadiazole-Sulfanyl Moiety : The thiadiazole group in N-(4-Chlorophenyl)-N'-[2-(4-methylthiadiazol-5-yl)sulfanylethyl]urea introduces sulfur atoms, improving solubility in polar solvents and enabling redox activity, which may be advantageous in antimicrobial applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.